(S)-2-(2-Fluorophenyl)piperidine

Chiral resolution Stereochemistry Enantiomeric purity

Researchers requiring stereochemically defined 2-arylpiperidine building blocks often face SAR confounding when racemic mixtures are substituted. (S)-2-(2-Fluorophenyl)piperidine (CAS 1228559-38-3) eliminates this variable, providing enantiopure input for CNS-targeted synthesis. • Enantiopure (S)-configuration avoids the ~50-fold activity differences observed between diastereomers. • Ortho-fluorine substitution modulates piperidine pKa for improved CNS penetration potential. • Ideal for synthesizing sigma receptor ligands and stereoselective dopamine/serotonin receptor probes.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B15050932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Fluorophenyl)piperidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2F
InChIInChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1
InChIKeyTVVQOANABUGGFL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-Fluorophenyl)piperidine – Product Profile


(S)-2-(2-Fluorophenyl)piperidine (CAS 1228559-38-3) is a chiral 2-arylpiperidine building block featuring an ortho-fluorine substitution on the phenyl ring and a defined (S)-configuration at the C-2 position of the piperidine ring. With a molecular formula of C₁₁H₁₄FN and molecular weight of 179.23 g/mol, this compound belongs to the class of enantiopure 2-substituted piperidines—a privileged scaffold in medicinal chemistry that appears in numerous FDA-approved pharmaceuticals and CNS-targeted drug discovery programs [1]. The ortho-fluorophenyl substituent confers distinct electronic and conformational properties compared to non-fluorinated or para-substituted analogs, while the defined (S)-stereochemistry enables stereospecific downstream derivatization for structure-activity relationship (SAR) exploration [2].

(S)-2-(2-Fluorophenyl)piperidine – Why Substitution Fails


Generic substitution of (S)-2-(2-Fluorophenyl)piperidine with its racemate (CAS 383128-41-4), the (R)-enantiomer (CAS 1228568-36-2), or the non-fluorinated 2-phenylpiperidine analog (CAS 3466-80-6) is not scientifically justified without experimental validation. Within the 2-arylpiperidine class, stereochemistry at C-2 has been shown to produce up to ~50-fold differences in biological activity between diastereomers in related systems [1]. The ortho-fluorine atom on the phenyl ring modulates the piperidine nitrogen basicity (pKa reduction) and alters conformational preferences via intramolecular electrostatic and steric effects relative to non-fluorinated or para-substituted congeners [2]. Downstream synthetic products derived from the racemate versus the enantiopure (S)-form may exhibit divergent pharmacological profiles, complicating SAR interpretation and potentially leading to misleading structure-activity conclusions [3].

(S)-2-(2-Fluorophenyl)piperidine – Comparative Evidence


Enantiomeric Identity: (S)-Configuration vs. Racemate

The (S)-2-(2-Fluorophenyl)piperidine (CAS 1228559-38-3) is supplied as a single enantiomer with a specified chiral configuration at C-2. Vendors report purity grades of 95% to ≥98% for the (S)-enantiomer, in contrast to the racemic mixture (CAS 383128-41-4) which contains a 1:1 ratio of (R)- and (S)-enantiomers . In related N-Boc-2-arylpiperidine systems, the (R,R)-diastereomer exhibited an IC₅₀ of 0.3 nM versus >15 nM for the (R,S)-diastereomer—a ~50-fold stereochemistry-dependent activity difference—demonstrating that stereochemical identity in this scaffold class is a critical determinant of biological activity [1]. While direct comparative binding data for the title compound's enantiomers have not been published, the class precedent establishes that racemic versus enantiopure procurement represents a non-trivial experimental variable.

Chiral resolution Stereochemistry Enantiomeric purity

Ortho-Fluorine vs. Non-Fluorinated: Property Differences

The presence of an ortho-fluorine atom on the phenyl ring of (S)-2-(2-Fluorophenyl)piperidine distinguishes it from the non-fluorinated analog 2-phenylpiperidine (CAS 3466-80-6). Systematic studies of fluorinated saturated heterocyclic amines demonstrate that fluorine substitution on the ring adjacent to a piperidine nitrogen predictably reduces amine basicity (pKa) by approximately 0.5–1.5 log units through inductive electron withdrawal, while also modulating lipophilicity (LogP) and aqueous solubility [1]. The ortho-fluorine additionally introduces conformational restraint—a phenomenon documented in 2-arylpiperidine systems where A¹,³-strain between the N-substituent and the ortho-substituted aryl ring restricts rotational freedom and can pre-organize the ligand into its bioactive conformation [2]. These physicochemical distinctions directly impact the compound's behavior in both synthetic transformations and biological assays relative to the non-fluorinated parent.

Fluorine chemistry Physicochemical properties Drug-likeness

2-Arylpiperidine Scaffold: Sigma Receptor Affinity Advantage

A systematic evaluation of 2-arylpiperidine analogs by Walby and Martin (2022) established that N-acyl-2-arylpiperidines serve as simplified scaffolds retaining high affinity for sigma-2 receptor/TMEM97, in contrast to morpholine and N-methylpiperazine-derived analogs which exhibited lower binding affinities [1]. Specifically, representative N-acyl-2-arylpiperidines in this study displayed Ki values at σ1R in the low nanomolar range (e.g., Ki(σ1) = 5.4 nM for a related analog), whereas corresponding morpholine-based congeners showed substantially reduced affinity [2]. This scaffold-level evidence demonstrates that the 2-arylpiperidine core—the foundational structure from which (S)-2-(2-Fluorophenyl)piperidine is derived—is a privileged pharmacophore for sigma receptor engagement. Researchers designing sigma-targeted ligands should prioritize 2-arylpiperidine building blocks over morpholine or piperazine alternatives when sigma receptor binding is the project objective.

Sigma receptor 2-Arylpiperidine Scaffold design

Ortho- vs. Para-/Meta-Fluoro: Positional Isomer Effects

The ortho-fluorine substitution pattern in (S)-2-(2-Fluorophenyl)piperidine is chemically and pharmacologically distinct from para-fluoro (4-fluorophenyl) and meta-fluoro (3-fluorophenyl) positional isomers. Within piperidine-based monoamine transporter inhibitor SAR, the position of aryl substitution has been demonstrated to modulate both potency and transporter selectivity profiles (DAT vs. SERT vs. NET) [1]. Ortho-substitution introduces steric and electronic effects proximal to the piperidine nitrogen that are absent in para-substituted analogs, affecting N-substitution reactivity and conformational dynamics through A¹,³-strain mechanisms [2]. Furthermore, in CCR2 antagonist programs, the positioning of the fluorine atom on the phenyl ring was shown to influence potency and IKr channel selectivity, with specific substitution patterns conferring improved safety margins [3]. These SAR precedents indicate that ortho-, meta-, and para-fluorophenylpiperidine isomers are not functionally interchangeable.

Positional isomer Fluorophenyl substitution Structure-activity relationship

(S)-2-(2-Fluorophenyl)piperidine – Application Scenarios


Enantioselective Sigma Receptor Ligand Synthesis

Researchers synthesizing sigma-1 or sigma-2/TMEM97 receptor ligands should procure the enantiopure (S)-configured 2-arylpiperidine as a chiral building block. The Walby & Martin (2022) study established that the 2-arylpiperidine scaffold retains sigma receptor binding affinity while simplifying the norbenzomorphan core structure [1]. Using the (S)-enantiomer rather than the racemate ensures that N-acylation or N-alkylation products are stereochemically defined, avoiding the confounding biological effects that can arise from racemic mixtures—a concern validated by the ~50-fold activity differences observed between diastereomers in related 2-arylpiperidine systems [2].

CNS Drug Discovery: Stereochemistry & Fluorine Advantages

Medicinal chemistry teams developing CNS-penetrant small molecules can utilize (S)-2-(2-Fluorophenyl)piperidine as a synthetic intermediate where the ortho-fluorine atom serves a dual purpose: reducing amine basicity (pKa) to potentially improve CNS penetration, and providing a metabolic soft spot resistant to oxidative metabolism relative to non-fluorinated analogs [1]. The defined (S)-stereochemistry enables stereospecific elaboration of the piperidine nitrogen, a critical feature for programs targeting stereoselective receptors such as dopamine, serotonin, or sigma receptors where enantiomeric configuration directly impacts target engagement [2].

SAR Exploration of 2-Arylpiperidine Scaffolds

For SAR campaigns exploring the effects of aryl substitution pattern and stereochemistry on biological activity, (S)-2-(2-Fluorophenyl)piperidine provides a specific, well-defined chemical input. The ortho-fluorine substitution pattern cannot be mimicked by meta- or para-fluoro isomers, as documented in piperidine-based transporter inhibitor and CCR2 antagonist SAR studies where positional isomerism produced divergent potency and selectivity profiles [1]. Combining this with enantiopure procurement enables chemists to deconvolute the independent contributions of fluorine position and absolute configuration to pharmacological outcomes.

Analytical Reference Standard for Chiral Separations

Quality control and analytical chemistry laboratories developing chiral HPLC or SFC methods for 2-arylpiperidine-containing pharmaceuticals can employ (S)-2-(2-Fluorophenyl)piperidine as an enantiopure reference standard to establish retention time markers and validate enantiomeric excess (ee) determination protocols. The compound's distinct UV-absorbing fluorophenyl chromophore facilitates detection, while its well-defined (S)-configuration, confirmed by vendor Certificate of Analysis documentation [1], provides a reliable benchmark for distinguishing between enantiomers in chiral separations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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